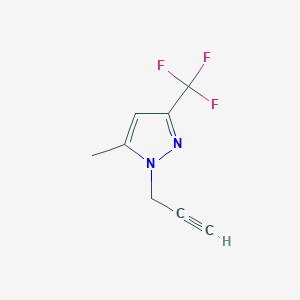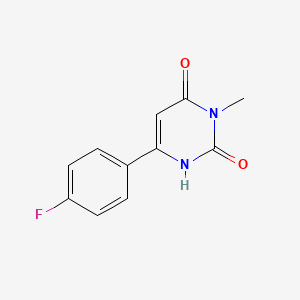![molecular formula C13H18F2N2 B1491396 {1-[(2,5-Difluorophényl)méthyl]pipéridin-3-yl}méthanamine CAS No. 1308199-37-2](/img/structure/B1491396.png)
{1-[(2,5-Difluorophényl)méthyl]pipéridin-3-yl}méthanamine
Vue d'ensemble
Description
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine
Les dérivés de pipéridine sont cruciaux dans la conception de médicaments en raison de leur présence dans divers produits pharmaceutiques et alcaloïdes. Le composé en question peut servir de matière première ou d'intermédiaire dans la synthèse de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones. Ces dérivés ont montré un potentiel pharmacologique significatif .
Recherche pharmacologique
Le fragment pipéridine est une caractéristique commune dans plus de vingt classes de produits pharmaceutiques. En tant que tel, {1-[(2,5-Difluorophényl)méthyl]pipéridin-3-yl}méthanamine pourrait être crucial dans le développement de nouveaux médicaments, en particulier compte tenu de son unicité structurelle qui peut interagir avec des cibles biologiques de manière nouvelle .
Études d'activité biologique
L'activité biologique des composés pipéridine est un terrain fertile pour la recherche. Ce composé particulier pourrait être utilisé dans des essais pour déterminer son profil d'activité biologique, qui pourrait inclure l'inhibition enzymatique, l'affinité de liaison aux récepteurs ou la modulation des voies biologiques .
Développement d'agents diagnostiques
En raison de sa structure unique, ce composé pourrait être marqué avec des isotopes radioactifs ou des marqueurs fluorescents et utilisé dans le développement d'agents diagnostiques qui ciblent des tissus spécifiques ou des conditions pathologiques en imagerie médicale .
Sondes de biologie chimique
En biologie chimique, les sondes sont utilisées pour étudier les processus biologiques. This compound pourrait être modifié pour créer des sondes qui aident à comprendre les processus cellulaires, les interactions protéiques et les mécanismes des maladies .
Applications en science des matériaux
La structure du composé pourrait être utilisée en science des matériaux, en particulier dans la synthèse de matériaux électroniques organiques, tels que les polymères conducteurs, qui sont utilisés dans la création de dispositifs électroniques flexibles .
Recherche en catalyse
Les dérivés de pipéridine peuvent agir comme catalyseurs ou co-catalyseurs dans diverses réactions chimiques. Ce composé pourrait être exploré pour ses propriétés catalytiques potentielles en synthèse organique, ce qui pourrait améliorer l'efficacité de certaines réactions .
Étalon de référence pour les tests analytiques
En tant que composé avec une structure définie, il peut servir d'étalon de référence en chimie analytique pour calibrer les instruments ou valider les méthodes analytiques dans les tests pharmaceutiques .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
The effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often results in conformational changes in the target biomolecules, which can alter their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Beyond this threshold, increasing the dosage may not enhance the effect and could potentially cause harm.
Metabolic Pathways
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFGGUKKDEDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)

![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)









